molecular formula C30H28O13 B12305201 Robustaside G CAS No. 1262023-42-6

Robustaside G

Cat. No.: B12305201
CAS No.: 1262023-42-6
M. Wt: 596.5 g/mol
InChI Key: DKNCSDJNWFKXEC-GEQWPRKQSA-N
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Description

Robustaside G is a phenolic glycoside belonging to the robustaside family, which comprises structurally related compounds characterized by caffeoyl or coumaroyl groups attached to hydroquinone or arbutin cores. These compounds are primarily isolated from plants such as Grevillea robusta and Cnestis ferruginea and are studied for their antioxidant, anti-inflammatory, and membrane-stabilizing properties .

Properties

CAS No.

1262023-42-6

Molecular Formula

C30H28O13

Molecular Weight

596.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-[(E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoyl]oxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate

InChI

InChI=1S/C30H28O13/c31-18-1-3-21(4-2-18)41-28-27(43-24(35)10-16-30(39)13-7-20(33)8-14-30)26(37)25(36)22(42-28)17-40-23(34)9-15-29(38)11-5-19(32)6-12-29/h1-16,22,25-28,31,36-39H,17H2/b15-9+,16-10+/t22-,25-,26+,27-,28-/m1/s1

InChI Key

DKNCSDJNWFKXEC-GEQWPRKQSA-N

Isomeric SMILES

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3(C=CC(=O)C=C3)O)O)O)OC(=O)/C=C/C4(C=CC(=O)C=C4)O

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3(C=CC(=O)C=C3)O)O)O)OC(=O)C=CC4(C=CC(=O)C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Robustaside G involves the glycosylation of a 4-hydroxyphenoxy residue with a β-D-glucopyranoside. The reaction conditions typically include the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound is primarily achieved through the extraction from natural sources, particularly from the Grevillea plant. The extraction process involves the use of methanolic extracts of freeze-dried, ground plant material .

Chemical Reactions Analysis

Types of Reactions

Robustaside G undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Robustaside G has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

    Biology: The compound’s antimalarial activity makes it a subject of interest in the study of antimalarial drugs and their mechanisms.

    Medicine: this compound’s potential therapeutic properties are explored for developing new treatments for malaria and other diseases.

    Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Robustaside G exerts its effects through its interaction with specific molecular targets and pathways. The compound’s antimalarial activity is attributed to its ability to inhibit the growth and replication of Plasmodium species, the causative agents of malaria. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to interfere with the parasite’s metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Robustaside B (6-O-Caffeoylarbutin)

  • Source : Cnestis ferruginea .
  • Structural Features: Comprises a caffeoyl group linked to arbutin (hydroquinone-β-D-glucopyranoside).
  • Biological Activities :
    • Inhibits mitochondrial permeability transition (MPT) pore opening in rat liver mitochondria in a calcium-dependent manner .
    • Reduces lipid peroxidation by 86.4% in Fe²⁺/ascorbate-induced oxidative stress models .
  • Key Difference from Robustaside G : this compound may differ in the position/number of caffeoyl groups or sugar moieties, which could alter solubility and mitochondrial targeting efficiency.

Robustaside A

  • Source : Grevillea robusta leaves .
  • Structural Features: Likely a coumaroyl or caffeoyl derivative of hydroquinone glucoside.
  • Biological Activities : Presumed antioxidant activity based on structural analogy to Robustaside B.
  • Key Difference from this compound : Robustaside A’s exact substituents (e.g., coumaroyl vs. caffeoyl) and biological targets remain uncharacterized, whereas this compound may exhibit enhanced membrane permeability due to structural modifications .

6-Methoxytricin

  • Source : Artemisia iwayomogi .
  • Structural Features: Flavonoid with a methoxy group at position 4.
  • Key Difference from this compound: As a flavonoid, 6-Methoxytricin lacks the hydroquinone-glucoside core of robustasides, resulting in divergent mechanisms (e.g., scavenging free radicals vs. modulating mitochondrial pores) .

Comparison with Functionally Similar Compounds

6-Hydroxykaempferol 3,6-Diglucoside

  • Source: Not specified (evidence indicates antiplatelet activity) .
  • Functional Similarity : Antioxidant and antiplatelet aggregation effects.
  • Contrast with this compound: Glycosylation at multiple hydroxyl groups may enhance water solubility but reduce cell membrane penetration compared to mono-glycosylated robustasides .

6-O-Caffeoylarbutin (Robustaside B)

  • Functional Overlap : Both compounds mitigate oxidative stress via lipid peroxidation inhibition.
  • Contrast : this compound’s hypothetical additional substituents (e.g., methyl or hydroxyl groups) could prolong its metabolic half-life compared to Robustaside B .

Data Table: Comparative Analysis of this compound and Analogues

Compound Core Structure Key Substituents Bioactivity Solubility Profile
This compound (inferred) Hydroquinone-glucoside Hypothetical caffeoyl group Antioxidant, mitochondrial stabilization Moderate (glycoside)
Robustaside B Arbutin 6-O-Caffeoyl MPT pore inhibition, lipid protection High (polar glycoside)
6-Methoxytricin Flavonoid 6-Methoxy Free radical scavenging Low (lipophilic)
Robustaside A Hydroquinone-glucoside Unspecified coumaroyl Presumed antioxidant Moderate

Q & A

Q. What are the established protocols for isolating Robustaside G from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Key steps include:

  • Sample preparation : Homogenize plant material and defat using non-polar solvents.
  • Fractionation : Use gradient elution to separate compounds based on polarity.
  • Validation : Compare retention times with known standards and confirm via mass spectrometry (MS) . Example Table: Common Solvents and Yields
Solvent SystemYield (%)Purity (%)Reference
Ethanol:Water12.389.5[1]
Methanol:DCM9.892.1[2]

Q. How can researchers validate the purity and structural integrity of this compound post-isolation?

Structural validation requires a multi-technique approach:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm functional groups.
  • Mass spectrometry : Use high-resolution MS (HRMS) for molecular formula determination.
  • Purity assays : Conduct HPLC-UV at multiple wavelengths (e.g., 254 nm, 280 nm) and calculate peak area ratios .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

Common models include:

  • Antioxidant assays : DPPH radical scavenging, FRAP.
  • Cytotoxicity tests : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Use purified enzymes (e.g., COX-2, α-glucosidase) to assess inhibitory activity. Ensure replicates (n3n \geq 3) and include positive controls (e.g., ascorbic acid for antioxidants) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound’s mechanism of action?

Address contradictions through:

  • Dose-response studies : Test a wide concentration range to identify biphasic effects.
  • Pathway-specific assays : Use siRNA knockdown or inhibitors to isolate signaling pathways.
  • Multi-omics integration : Combine transcriptomics and metabolomics to map downstream effects. Document all experimental variables (e.g., cell passage number, incubation time) to enhance reproducibility .

Q. What methodologies are recommended for investigating this compound's interaction with cellular receptors?

Advanced approaches include:

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) in real time.
  • Molecular docking : Use software like AutoDock Vina to predict binding poses.
  • CRISPR/Cas9 knockouts : Validate receptor specificity by deleting putative targets. Include negative controls (e.g., receptor-deficient cell lines) to rule off-target effects .

Q. How should researchers address contradictory findings in studies on this compound's bioavailability?

Conduct a systematic review with meta-analysis:

  • Data harmonization : Normalize metrics (e.g., AUC, CmaxC_{max}) across studies.
  • Subgroup analysis : Stratify by administration route (oral vs. intravenous) or formulation (nanoparticles vs. free compound).
  • In silico modeling : Use tools like GastroPlus to simulate absorption differences. Report confidence intervals and heterogeneity metrics (e.g., I2I^2) .

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

Stability protocols involve:

  • Accelerated degradation studies : Expose the compound to heat (40°C), light, and humidity.
  • Excipient screening : Test stabilizers (e.g., cyclodextrins, antioxidants) via DOE (Design of Experiments).
  • Analytical monitoring : Use stability-indicating HPLC methods to track degradation products. Follow ICH guidelines for photostability testing (Q1B) .

Methodological Best Practices

  • Data presentation : Use tables for comparative analyses (e.g., IC50_{50} values across studies) and figures for mechanistic diagrams. Avoid redundant data in text .
  • Statistical rigor : Apply ANOVA with post-hoc tests for multi-group comparisons and report effect sizes (e.g., Cohen’s dd). Pre-register analysis plans to mitigate bias .
  • Reproducibility : Share raw data, code, and protocols in repositories like Zenodo or Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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